cIAP1 Ligand-Linker Conjugates 7

Description

Contextualization of Targeted Protein Degradation in Modern Drug Discovery

Modern drug discovery has long been dominated by occupancy-based inhibitors, which bind to a protein's active site to block its activity. nih.govnih.gov However, this approach has limitations, particularly for proteins lacking well-defined binding pockets or those whose function is not dependent on enzymatic activity. nih.govmdpi.com TPD offers a paradigm shift by moving from an occupancy-driven to an event-driven model. nih.govmdpi.com Instead of persistent binding, TPD molecules act catalytically to tag target proteins for destruction by the proteasome, allowing a single molecule to eliminate multiple protein copies. nih.govacs.org This approach not only expands the range of druggable targets but also holds the potential for more durable and potent therapeutic effects. nih.govnih.gov

Overview of Proteolysis-Targeting Chimeras (PROTACs) and Inducer Modalities

At the forefront of TPD are proteolysis-targeting chimeras (PROTACs). azolifesciences.compluto.im These heterobifunctional molecules consist of two key components connected by a linker: a ligand that binds to the target protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase. nih.govyoutube.com By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome. nih.govyoutube.com The modular nature of PROTACs allows for considerable flexibility in design, enabling the targeting of a wide array of proteins by pairing different POI ligands with various E3 ligase recruiters. pluto.im

Definition and Role of Specific and Non-genetic IAP-dependent Protein ERasers (SNIPERs)

A specific class of PROTACs, known as Specific and Non-genetic IAP-dependent Protein ERasers (SNIPERs), utilizes the inhibitor of apoptosis proteins (IAPs) as the E3 ligase component. jst.go.jpsci-hub.box IAPs, such as cellular IAP1 (cIAP1) and X-linked IAP (XIAP), are often overexpressed in cancer cells, contributing to therapeutic resistance. tandfonline.comnih.gov SNIPERs are designed to hijack the E3 ligase activity of these IAPs to induce the degradation of a target protein. researchgate.net A unique feature of SNIPERs is their ability to often induce the simultaneous degradation of the IAPs themselves, which can be advantageous in cancer therapy. nih.govresearchgate.netmedchemexpress.com The general mechanism involves the SNIPER molecule forming a ternary complex between the target protein and cIAP1, leading to the ubiquitylation and subsequent proteasomal degradation of the target protein. sci-hub.box

Significance of cIAP1 Ligand-Linker Conjugates 7 as a Key Component in SNIPER Technology

The efficacy of a SNIPER molecule is critically dependent on its constituent parts: the ligand for the target protein, the linker, and the IAP ligand. This compound represents a pre-fabricated building block for the synthesis of SNIPERs. targetmol.commedchemexpress.commedchemexpress.com It incorporates a high-affinity ligand for cIAP1 and a linker, providing a streamlined starting point for researchers to attach a ligand for their specific protein of interest. targetmol.commedchemexpress.combiocat.com The development of such conjugates is significant as it simplifies the design and synthesis process of novel SNIPERs, accelerating the exploration of this promising therapeutic modality. The specific structure of the IAP ligand and the properties of the linker within these conjugates are crucial for optimizing the formation of the ternary complex and achieving efficient protein degradation. acs.org

Interactive Data Table: Key Components of SNIPER Technology

| Component | Function | Example |

| Target Protein Ligand | Binds specifically to the protein of interest (POI) that is targeted for degradation. | (+)-JQ1 for BRD4 nih.govjst.go.jp |

| Linker | Connects the target protein ligand and the E3 ligase ligand, optimizing the orientation and distance for ternary complex formation. | Polyethylene (B3416737) glycol (PEG) linkers medchemexpress.comnih.gov |

| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase, such as cIAP1, to the target protein. | Bestatin (B1682670), LCL-161 derivatives nih.govnih.gov |

Detailed Research Findings

Research has demonstrated that the design of the IAP ligand within a SNIPER is crucial for its activity. Early SNIPERs utilized bestatin and its derivatives as cIAP1 ligands. sci-hub.boxnih.gov However, subsequent studies have shown that incorporating higher-affinity IAP antagonists, such as derivatives of LCL-161, can significantly improve the degradation efficiency of the target protein. nih.govnih.gov

The mechanism of degradation induced by SNIPERs can be complex. For instance, studies with a SNIPER targeting BRD4, SNIPER(BRD)-1, revealed different degradation mechanisms for cIAP1, XIAP, and BRD4. nih.govjst.go.jp The degradation of cIAP1 was triggered by the binding of the IAP antagonist part of the SNIPER, inducing autoubiquitylation. nih.govjst.go.jpnih.gov In contrast, the degradation of XIAP and BRD4 required the formation of the ternary complex. nih.govjst.go.jp This highlights the intricate interplay between the components of the SNIPER and the cellular machinery.

Furthermore, the linker component is not merely a passive spacer. Its length and composition can influence the stability and conformation of the ternary complex, thereby affecting the efficiency and selectivity of protein degradation. acs.org The development of a library of ligand-linker conjugates like this compound allows for a more systematic exploration of these structure-activity relationships.

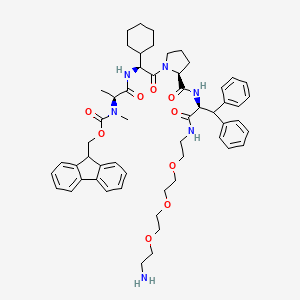

Structure

2D Structure

Properties

Molecular Formula |

C55H70N6O9 |

|---|---|

Molecular Weight |

959.2 g/mol |

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-[[(1S)-2-[(2S)-2-[[(2S)-1-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethylamino]-1-oxo-3,3-diphenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate |

InChI |

InChI=1S/C55H70N6O9/c1-38(60(2)55(66)70-37-46-44-25-14-12-23-42(44)43-24-13-15-26-45(43)46)51(62)58-49(41-21-10-5-11-22-41)54(65)61-30-16-27-47(61)52(63)59-50(48(39-17-6-3-7-18-39)40-19-8-4-9-20-40)53(64)57-29-32-68-34-36-69-35-33-67-31-28-56/h3-4,6-9,12-15,17-20,23-26,38,41,46-50H,5,10-11,16,21-22,27-37,56H2,1-2H3,(H,57,64)(H,58,62)(H,59,63)/t38-,47-,49-,50-/m0/s1 |

InChI Key |

IXEPIBNBKCHKHM-QKZVIGRASA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NCCOCCOCCOCCN)N(C)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |

Canonical SMILES |

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC(C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NCCOCCOCCOCCN)N(C)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |

Origin of Product |

United States |

Molecular Architecture and Rational Design Principles of Ciap1 Ligand Linker Conjugates 7

cIAP1 Ligand-Linker Conjugates 7 are a class of molecules designed to harness the cell's natural protein disposal system to eliminate specific target proteins. medchemexpress.comtargetmol.com These conjugates are a type of PROTAC (Proteolysis Targeting Chimera), which are heterobifunctional molecules. nih.govarxiv.orgnih.gov This means they consist of two distinct active parts joined by a chemical linker. nih.govarxiv.orgnih.gov One part of the molecule, the "warhead," is designed to bind to a specific protein of interest (POI) that is targeted for degradation. arxiv.orgresearchgate.net The other part, the "anchor," binds to an E3 ubiquitin ligase, a component of the cell's ubiquitin-proteasome system. nih.govarxiv.org

The fundamental principle behind these conjugates is to bring the target protein and the E3 ligase into close proximity. arxiv.orgnih.gov This induced proximity facilitates the transfer of ubiquitin, a small regulatory protein, from the E3 ligase to the target protein. nih.govarxiv.org The polyubiquitinated target protein is then recognized and degraded by the proteasome, the cell's protein degradation machinery. nih.govarxiv.org this compound specifically incorporate a ligand that recruits the cellular inhibitor of apoptosis protein 1 (cIAP1), which functions as an E3 ubiquitin ligase. medchemexpress.comtargetmol.com

The cIAP1 E3 Ubiquitin Ligase Ligand Moiety

The ligand moiety that binds to cIAP1 is a critical component of these conjugates, responsible for recruiting the E3 ligase to the target protein.

The development of ligands for cIAP1 has been significantly influenced by the study of Smac (Second Mitochondria-derived Activator of Caspases) mimetics. Smac is a natural protein that antagonizes inhibitor of apoptosis proteins (IAPs). nih.gov LCL161 is a novel, orally bioavailable Smac mimetic that has been shown to induce the degradation of cIAP1 and cIAP2. nih.govh1.conih.gov It is a monovalent Smac mimetic that binds with high affinity to IAPs. nih.gov Derivatives of LCL161 have been developed and utilized as ligands for recruiting cIAP1 in the design of PROTACs and other protein degradation agents like SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers). targetmol.combiocat.commedchemexpress.commedchemexpress.com

Another example of a cIAP1 ligand is A-410099.1. This compound, along with its derivatives, can be incorporated into PROTACs to facilitate the degradation of target proteins. medchemexpress.com The design of these ligands often involves creating analogs with functional groups that allow for their conjugation to a linker, which is then attached to the ligand for the target protein.

| Compound | Description | Application in Conjugates |

|---|---|---|

| LCL161 | A novel Smac mimetic that induces degradation of cIAP1 and cIAP2. nih.govh1.conih.gov | Derivatives are used as cIAP1 ligands in PROTACs and SNIPERs. targetmol.combiocat.commedchemexpress.commedchemexpress.com |

| A-410099.1 | A cIAP1 ligand. | Can be incorporated into PROTACs for targeted protein degradation. medchemexpress.com |

The interaction between the ligand moiety and cIAP1 is crucial for the formation of a stable ternary complex (POI-PROTAC-E3 ligase). cIAP1 contains several domains, including BIR (Baculoviral IAP Repeat) domains, a CARD (Caspase Recruitment Domain), and a RING (Really Interesting New Gene) domain which confers its E3 ligase activity. nih.govnih.gov Smac mimetics like LCL161 and its derivatives bind to the BIR3 domain of cIAP1. researchgate.netnih.gov This binding induces a conformational change in cIAP1, leading to its auto-ubiquitination and subsequent degradation by the proteasome. aai.org

The binding of these ligands to the BIR domain mimics the interaction of the natural IAP antagonist, Smac/DIABLO. nih.gov The interaction is mediated by the AVPI (alanine-valine-proline-isoleucine) binding motif present in Smac, which binds to a surface groove on the BIR domain of IAPs. nih.gov In cIAP1, the binding pocket for these ligands is formed by specific amino acid residues, creating a surface for optimal interaction. nih.gov For instance, the pocket in cIAP1 that interacts with a pro-R-phenyl group of a ligand is formed by the side chain of Val298 and the hydrophobic portions of the side chains of Lys305 and Arg314. nih.gov This interaction is key to hijacking the E3 ligase function of cIAP1 for the degradation of a desired target protein.

The PROTAC Linker Module

The linker is not merely a passive connector but plays a critical role in the efficacy of the PROTAC molecule. nih.govaxispharm.com It connects the cIAP1 ligand to the ligand for the target protein. arxiv.orgresearchgate.net

The length and chemical composition of the linker are critical determinants of a PROTAC's properties and biological activity. nih.gov There are no universal rules for linker design, and often a degree of empirical optimization is necessary. nih.gov Common linker motifs include linear alkyl chains and polyethylene (B3416737) glycol (PEG) chains. nih.govacs.org The flexibility of the linker is an important consideration, as it must allow the two ligand heads to simultaneously bind to their respective proteins. researchgate.net

The composition of the linker can significantly impact the PROTAC's potency. For example, replacing an alkyl chain with PEG units has been shown in some cases to reduce degradation activity. nih.gov Conversely, introducing more rigid structures, such as a para-disubstituted aryl unit, can provide conformational restriction and potentially enhance interactions with the E3 ligase. nih.gov The choice of linker can also influence the physicochemical properties of the PROTAC, such as solubility. nih.gov

The primary role of the linker is to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. axispharm.com A well-designed linker stabilizes this complex, which is essential for efficient ubiquitination and subsequent degradation of the target protein. axispharm.com The linker's flexibility allows the PROTAC to adopt a conformation that is optimal for the simultaneous binding of both the target protein and cIAP1. acs.org

The linker's structure can also influence the selectivity of the PROTAC. By modulating the length and rigidity of the linker, it is possible to fine-tune the orientation of the target protein relative to the E3 ligase, potentially leading to the degradation of one protein over another closely related one. axispharm.com The linker is, therefore, a key module for optimizing the potency and selectivity of cIAP1 ligand-linker conjugates.

Strategic Design Rationale for this compound in Degradation Systems

The development of this compound is rooted in the strategic design of bifunctional molecules capable of hijacking the cellular ubiquitin-proteasome system to induce the degradation of specific target proteins. These conjugates are a key component of Specific and Nongenetic IAPs-dependent Protein ERasers (SNIPERs), which function by bringing a target protein into proximity with an E3 ubiquitin ligase, in this case, cellular inhibitor of apoptosis protein 1 (cIAP1). nih.gov The fundamental architecture of these conjugates involves two critical moieties: a ligand that specifically binds to the target protein and a distinct ligand that recruits the cIAP1 E3 ligase, connected by a chemical linker. medchemexpress.comtargetmol.combiocat.com

The rational design of this compound and related molecules is based on the principle of inducing ubiquitination and subsequent proteasomal degradation of a protein of interest (POI). nih.gov This is achieved by the conjugate simultaneously binding to both the POI and cIAP1, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI, marking it for destruction by the proteasome. The design of these conjugates, therefore, requires careful consideration of the structures of both the target protein ligand and the cIAP1 ligand, as well as the nature of the linker that connects them.

Engineering for E3 Ligase Recruitment Efficiency

The efficiency of E3 ligase recruitment is a critical determinant of the degradation efficacy of SNIPER molecules. For this compound, the engineering for efficient cIAP1 recruitment is centered on the IAP ligand component of the conjugate. This ligand is designed to bind with high affinity and specificity to the BIR3 domain of cIAP1.

The design of the IAP ligand in conjugates like this compound is informed by the structure of endogenous IAP antagonists, such as Smac/DIABLO. Key structural features of these natural antagonists are mimicked to ensure potent binding to cIAP1. The IAP ligand portion of the conjugate is a synthetic small molecule that effectively occupies the Smac-binding groove on the BIR3 domain of cIAP1. This interaction is crucial for the recruitment of cIAP1 to the target protein.

Research in the field has led to the development of various IAP ligands with optimized binding affinities. The selection of a specific IAP ligand for conjugation is based on its ability to effectively engage cIAP1 and initiate the downstream ubiquitination cascade. The linker attachment point on the IAP ligand is also a critical design consideration, as it must not interfere with the binding to cIAP1.

Optimizing for Ternary Complex Assembly

The formation of a stable and productive ternary complex, consisting of the target protein, the cIAP1 Ligand-Linker Conjugate, and cIAP1, is paramount for successful protein degradation. The optimization of this assembly is a complex process that involves fine-tuning the linker component of the conjugate.

In the design of nuclear receptor-degradation inducers, which share the same principles as this compound, different linker lengths and compositions were explored to optimize the degradation of target receptors like the retinoic acid receptor (RAR), estrogen receptor (ER), and androgen receptor (AR). nih.gov This optimization process often involves synthesizing a library of conjugates with varying linkers and evaluating their degradation efficiency in cell-based assays. The data from these studies help in identifying the optimal linker characteristics for a given target protein and E3 ligase pair.

Synthetic Methodologies for Ciap1 Ligand Linker Conjugates 7

Retrosynthetic Analysis of cIAP1 Ligand-Linker Conjugates 7

A retrosynthetic analysis of cIAP1 Ligand-Linker Conjugate 7 dissects the molecule into key building blocks, simplifying the synthetic planning. The primary disconnection occurs at the amide bond that joins the cIAP1 ligand to the linker scaffold. This reveals two main precursors: the cIAP1 ligand, which is a derivative of bestatin (B1682670), and a bifunctional linker.

The cIAP1 ligand portion is identified as being derived from bestatin, a natural dipeptide inhibitor of aminopeptidases. For the purpose of conjugation, a protected form, such as Bestatin methyl ester, is an ideal precursor. This protects the carboxylic acid moiety of the leucine (B10760876) residue while leaving the N-terminus of the (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl unit available for coupling.

The linker component is a bifunctional molecule, typically possessing a carboxylic acid at one terminus for coupling with the bestatin derivative and another functional group at the other end, which remains available for subsequent conjugation to a target protein ligand. The structure of the linker can be varied, with polyethylene (B3416737) glycol (PEG) chains being common to enhance solubility and optimize the spatial orientation of the final chimeric molecule. For Conjugate 7, the analysis points to a linker with a terminal functional group, such as a carboxylic acid or a protected amine, ready for further chemical modification. The retrosynthetic strategy, therefore, focuses on the synthesis of these two key fragments followed by their convergent assembly.

Synthesis of cIAP1 Ligand Precursors

The primary cIAP1 ligand precursor for this class of conjugates is derived from bestatin. Bestatin methyl ester is a commonly used intermediate as it allows for the formation of an amide bond at the N-terminus while the C-terminus is protected as a methyl ester. medchemexpress.comadooq.comnih.gov

The synthesis of the key α-hydroxy-β-amino acid core of bestatin can be achieved through various routes. One efficient method starts from commercially available N-Boc-D-amino acids. The synthesis can be summarized in the following key steps:

Weinreb Amide Formation: The starting N-Boc-D-amino acid is converted to its corresponding Weinreb amide. This is typically achieved by coupling the carboxylic acid with N,O-dimethylhydroxylamine hydrochloride using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a base such as N-methylmorpholine (NMM). nih.gov

Reduction to Aldehyde: The Weinreb amide is then selectively reduced to the corresponding aldehyde using a reducing agent like lithium aluminum hydride (LAH) at low temperatures. The Weinreb amide functionality is particularly useful as it prevents over-reduction to the alcohol. nih.gov

Chain Elongation and Diastereoselective Reduction: The aldehyde undergoes a Wittig reaction to introduce a methylene (B1212753) group, followed by an asymmetric dihydroxylation to install the two adjacent hydroxyl groups with the correct stereochemistry.

Final Bestatin Precursor Assembly: The resulting intermediate is then coupled with the appropriate L-leucine derivative to form the complete bestatin backbone.

Alternatively, Bestatin itself can be purchased and esterified to produce Bestatin methyl ester directly. This is typically done by reacting Bestatin with methanol (B129727) in the presence of an acid catalyst like thionyl chloride or hydrochloric acid.

Table 1: Key Intermediates in cIAP1 Ligand Precursor Synthesis

| Compound Name | Structure | Role |

|---|---|---|

| N-Boc-D-phenylalanine | Starting material for the α-hydroxy-β-amino acid fragment. | |

| N-Boc-D-phenylalaninal | Key aldehyde intermediate. | |

| Bestatin | Natural dipeptide that can be esterified. |

Synthesis and Functionalization of Linker Scaffolds

The linker component of cIAP1 Ligand-Linker Conjugate 7 is a crucial element that dictates the spacing and physicochemical properties of the final molecule. These are typically bifunctional linkers, often incorporating polyethylene glycol (PEG) units to improve solubility and flexibility. The synthesis of a representative linker with a terminal carboxylic acid and a protected amine is a common strategy.

A general synthesis for a PEG-based linker could involve:

Mono-protection of a PEG diol: Starting with a PEG diol of a desired length, one of the hydroxyl groups is protected with a suitable protecting group, such as a tert-butyldimethylsilyl (TBDMS) ether.

Functionalization of the free hydroxyl: The remaining free hydroxyl group is then converted into a leaving group, for example, by tosylation or mesylation.

Introduction of the amino functionality: The tosylated or mesylated intermediate is then reacted with a source of protected nitrogen, such as sodium azide (B81097) followed by reduction, or directly with a protected amine like potassium phthalimide (B116566).

Deprotection and further functionalization: The phthalimide group can be removed with hydrazine (B178648) to reveal a primary amine, which can then be protected with a Boc group. The TBDMS group is then removed, and the resulting hydroxyl group is oxidized to a carboxylic acid using an oxidizing agent like Jones reagent or TEMPO-mediated oxidation.

This multi-step process yields a heterobifunctional linker with a carboxylic acid at one end and a Boc-protected amine at the other, ready for sequential coupling reactions. The length of the PEG chain can be easily varied to optimize the properties of the final conjugate.

Conjugation Chemistry for the Assembly of this compound

The final step in the synthesis of cIAP1 Ligand-Linker Conjugate 7 is the coupling of the cIAP1 ligand precursor with the functionalized linker scaffold. This is most commonly achieved through a standard amide bond formation reaction. researchgate.net

The general procedure involves the activation of the carboxylic acid group on the linker, followed by reaction with the free amine of the bestatin methyl ester precursor. Common coupling reagents used for this transformation include:

Carbodiimides: Such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), often used in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency.

Phosphonium salts: Such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP).

Uronium salts: Such as N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) or N,N,N',N'-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate (HATU). nih.gov

The reaction is typically carried out in an aprotic polar solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) to neutralize the acid formed during the reaction.

After the coupling reaction, the resulting conjugate may require deprotection of any remaining protecting groups, followed by purification, typically using chromatographic techniques such as flash column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the final cIAP1 Ligand-Linker Conjugate 7.

Table 2: Compound Names Mentioned in this Article

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Specific and Nongenetic IAP-dependent Protein Erasers | SNIPERs |

| Bestatin methyl ester | - |

| Polyethylene glycol | PEG |

| tert-Butyldimethylsilyl | TBDMS |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC |

| N-methylmorpholine | NMM |

| Lithium aluminum hydride | LAH |

| N,N,N',N'-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate | HATU |

| Dimethylformamide | DMF |

| Dichloromethane | DCM |

| Diisopropylethylamine | DIPEA |

| Triethylamine | TEA |

| High-performance liquid chromatography | HPLC |

| 1-Hydroxybenzotriazole | HOBt |

| Dicyclohexylcarbodiimide | DCC |

Mechanistic Elucidation of Ciap1 Ligand Linkates 7 in Protein Degradation

Recruitment of the cIAP1 E3 Ubiquitin Ligase by the Conjugate

The initial and critical step in the mechanism of action of cIAP1 Ligand-Linker Conjugate 7 is the specific binding and recruitment of the cIAP1 E3 ubiquitin ligase. researchgate.net This interaction is mediated by the cIAP1 ligand portion of the conjugate molecule. nih.govmedchemexpress.com This ligand is designed to fit into a specific binding pocket on the cIAP1 protein, typically within the baculovirus IAP repeat (BIR) domains. researchgate.netnih.gov

Binding of the ligand to cIAP1 can induce a conformational change in the ligase, transitioning it to an active state. researchgate.net This activation is often associated with the dimerization of the RING domain of cIAP1, which is essential for its E3 ligase activity. researchgate.netnih.gov In its inactive, monomeric state, the RING domain is sequestered and unable to effectively interact with the E2 ubiquitin-conjugating enzyme. researchgate.net The binding of the ligand promotes the necessary conformational changes to expose the RING domain, facilitating dimerization and subsequent ubiquitination activity. researchgate.net

Formation of a Ternary Complex with the Target Protein and E3 Ligase

Following the recruitment of cIAP1, the cIAP1 Ligand-Linker Conjugate 7, now bound to the E3 ligase, must simultaneously bind to the target protein. This co-binding event results in the formation of a key intermediate known as the ternary complex, which consists of the target protein, the PROTAC molecule, and the cIAP1 E3 ligase. nih.govacs.orgyoutube.com The formation of this complex is a prerequisite for the subsequent ubiquitination of the target protein. nih.govnih.gov

The stability and conformation of this ternary complex are critical determinants of the degradation efficiency. acs.orgresearchgate.net The concept of "cooperativity" is important here. Positive cooperativity occurs when the binding of one protein (e.g., cIAP1) to the PROTAC enhances the binding affinity of the other protein (the target), leading to a more stable ternary complex than would be predicted from the individual binary binding affinities. acs.orgyoutube.com This enhanced stability can lead to more efficient and rapid protein degradation. acs.org The specific geometry of the ternary complex, dictated by the linker and the protein-protein interactions, influences which lysine (B10760008) residues on the target protein are accessible for ubiquitination. nih.govnih.gov

Induction of Target Protein Polyubiquitination

Once the productive ternary complex is formed, the recruited and activated cIAP1 E3 ligase catalyzes the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to the target protein. youtube.comyoutube.com This process, known as polyubiquitination, involves the formation of a chain of ubiquitin molecules on one or more lysine residues of the target protein. youtube.com

Interestingly, the type of ubiquitin chain linkage can vary and has significant functional consequences. nih.gov While K48-linked ubiquitin chains are the canonical signal for proteasomal degradation, cIAP1-based degraders have been shown to induce the formation of more complex, branched ubiquitin chains. nih.govresearchgate.netciteab.com Specifically, research has demonstrated that cIAP1-recruiting PROTACs can depend on the K63-specific E2 enzyme UBE2N. nih.govciteab.com This enzyme initially creates K63-linked ubiquitin chains, which then serve as a scaffold for the assembly of K48/K63 and K11/K48 branched chains. nih.govciteab.com This complex ubiquitin code appears to be a highly efficient signal for degradation. nih.gov

Engagement with the Ubiquitin-Proteasome System for Proteasomal Degradation

The polyubiquitinated target protein is now marked for destruction by the cell's primary protein degradation machinery, the 26S proteasome. mdpi.comyoutube.com The proteasome is a large, multi-protein complex that recognizes and unfolds polyubiquitinated proteins, subsequently degrading them into small peptides. youtube.comyoutube.com

The branched ubiquitin chains assembled by cIAP1 play a crucial role in this step by efficiently recruiting other components of the ubiquitin-proteasome system, such as p97/VCP and UCH37, which facilitate the delivery of the substrate to the proteasome. nih.govciteab.com The PROTAC molecule itself is not degraded in this process and is released after the ubiquitination event, allowing it to act catalytically and induce the degradation of multiple target protein molecules. nih.govyoutube.com

Molecular Determinants Governing Degradation Efficacy and Specificity

Impact of Ligand-Target Affinity

Intuitively, one might assume that a higher binding affinity between the PROTAC and the target protein would directly correlate with better degradation potency. However, studies have shown that this is not always the case. nih.govyoutube.com While a certain level of affinity is required to form the initial binary complex, extremely high affinity might be detrimental. A "sweet spot" for affinity may exist, allowing for efficient formation of the ternary complex and subsequent release of the PROTAC to engage in further catalytic cycles. nih.gov

The selectivity of degradation is often not dictated by the binding affinity of the warhead alone. nih.gov A promiscuous kinase inhibitor, for example, when incorporated into a PROTAC, can lead to the selective degradation of only a subset of its kinase targets. nih.gov This selectivity arises from the specific and favorable protein-protein interactions formed within the ternary complex, which are unique to each target protein. youtube.comnih.gov Therefore, weak ligand-target affinity can be overcome by strong, cooperative interactions within the ternary complex, leading to potent and selective degradation. nih.gov

Influence of Linker Attributes on Degradation Kinetics

The linker component of the PROTAC, which connects the cIAP1 ligand to the target protein ligand, is far from being a passive spacer. nih.govexplorationpub.comresearchgate.net Its length, chemical composition, rigidity, and attachment points are critical parameters that significantly influence the degradation process. nih.govexplorationpub.comsemanticscholar.org

Linker Length: The length of the linker is crucial for enabling the simultaneous binding of both cIAP1 and the target protein without steric hindrance. explorationpub.com An optimal linker length exists for each target-ligase pair. A linker that is too short may prevent the formation of a stable ternary complex, while a linker that is too long may result in a non-productive complex geometry, hindering efficient ubiquitination. explorationpub.com

Linker Composition and Rigidity: The chemical nature of the linker affects the PROTAC's physicochemical properties, such as solubility and cell permeability. explorationpub.comsemanticscholar.org The rigidity of the linker can also play a role. For instance, more rigid linkers, such as those incorporating cyclic structures, can pre-organize the two ligands in a conformation favorable for ternary complex formation, potentially increasing potency. nih.govnih.gov However, this can also be a double-edged sword, as a rigid linker might disfavor the necessary conformational adjustments for other target-ligase pairs. semanticscholar.org

The optimization of these linker attributes is a key aspect of PROTAC design, often requiring iterative synthesis and testing to identify the ideal combination for potent and selective degradation of the desired target protein. nih.govnih.gov

Research Applications and Functional Impact of Ciap1 Ligand Linker Conjugates 7

Development of SNIPERs for Targeted Protein Degradation

cIAP1 Ligand-Linker Conjugate 7 is a key component in the synthesis of Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs). medchemexpress.comtargetmol.com SNIPERs are a class of proteolysis-targeting chimeras (PROTACs) that hijack the cellular ubiquitin-proteasome system to eliminate specific proteins of interest. tandfonline.commdpi.comfrontiersin.org The fundamental mechanism involves the SNIPER molecule simultaneously binding to both the target protein and an E3 ubiquitin ligase, in this case, cIAP1. sci-hub.boxresearchgate.net This proximity induces the E3 ligase to tag the target protein with ubiquitin molecules, marking it for destruction by the proteasome. nih.govnih.gov

A notable feature of cIAP1-recruiting SNIPERs is their ability to induce the simultaneous degradation of both the target protein and cIAP1 itself through autoubiquitination. mdpi.comresearchgate.net This dual-action can be advantageous in cancer therapy, as many cancer cells overexpress IAPs to evade apoptosis. researchgate.netnih.gov

Degradation of Nuclear Receptors (e.g., Androgen Receptor, Estrogen Receptor, Retinoic Acid Receptor)

SNIPERs constructed using cIAP1 ligands have been successfully employed to degrade various nuclear receptors, which are critical targets in numerous diseases, particularly cancer. sci-hub.box

Androgen Receptor (AR): Researchers have developed SNIPERs that effectively induce the degradation of the androgen receptor. nih.govnih.gov One such molecule, SNIPER(AR)-51, demonstrated potent AR protein knockdown, leading to the inhibition of AR-mediated gene expression and the suppression of proliferation in androgen-dependent prostate cancer cells. nih.gov Significantly, these AR-degrading SNIPERs also induced apoptosis, an effect not seen with traditional AR antagonists. nih.govnih.gov

Estrogen Receptor (ER): The estrogen receptor α (ERα) is a key driver in the majority of breast cancers. nih.gov SNIPERs have been designed to target ERα for degradation. nih.govbohrium.com For instance, SNIPER(ER) molecules have been shown to induce proteasomal degradation of ERα in MCF-7 breast cancer cells, consequently inhibiting estrogen-dependent gene expression. nih.govbohrium.com The degradation is dependent on cIAP1, as its downregulation abrogates the effect. nih.gov Interestingly, some SNIPER(ER) compounds also induce necrotic cell death following ERα degradation. bohrium.com The potency of these ERα-degrading SNIPERs has been improved by utilizing higher-affinity IAP ligands, such as derivatives of LCL161, in place of earlier ligands like bestatin (B1682670). nih.govaminer.org

Retinoic Acid Receptor (RAR): SNIPERs have also been developed to target retinoic acid receptors (RARs). sci-hub.box These molecules have shown the ability to selectively decrease RARα levels in a concentration-dependent manner. sci-hub.box

Expansion to Other Protein Targets

The utility of cIAP1-based SNIPERs extends beyond nuclear receptors, demonstrating the broad applicability of this technology. nih.govresearchgate.net Successful degradation has been achieved for a diverse range of proteins implicated in various diseases. tandfonline.comnih.gov

| Target Protein | Disease Association | SNIPER Ligand Examples | Reference |

| BCR-ABL | Chronic Myelogenous Leukemia | Imatinib, Dasatinib | nih.govnih.gov |

| BRD4 | Cancer | JQ-1 | nih.govnih.gov |

| CRABP-II | Cancer | All-trans retinoic acid (ATRA) | sci-hub.boxnih.govnih.gov |

| TACC3 | Cancer | Not specified | nih.govmedchemexpress.com |

| PDE4 | Inflammatory Diseases | Not specified | nih.gov |

Utility in Investigating Protein Function and Cellular Pathways

By enabling the specific and rapid degradation of a target protein, cIAP1-based SNIPERs serve as powerful tools for studying protein function. This "chemical knockdown" approach offers an alternative to genetic methods like RNA interference (RNAi) or CRISPR-Cas9, with the advantage of acting at the protein level and often with faster kinetics. nih.gov

This technology allows researchers to observe the direct consequences of a protein's absence, helping to elucidate its role in various cellular pathways. For example, the degradation of a specific kinase can help determine its substrates and downstream signaling effects. The ability to induce degradation at specific time points allows for the study of dynamic cellular processes.

Application in Phenotypic Screening and Target Validation

cIAP1-based SNIPERs are valuable in phenotypic screening campaigns to identify and validate new drug targets. By synthesizing a library of SNIPERs targeting different proteins, researchers can screen for compounds that produce a desired cellular phenotype, such as cell death in cancer lines or the suppression of an inflammatory response.

Once a "hit" is identified, the known target of the SNIPER immediately provides a validated starting point for a drug discovery program. This approach can accelerate the often-challenging process of target identification and validation that follows traditional phenotypic screens.

Contribution to the Understanding of Ubiquitin-Proteasome System Dynamics

The study of cIAP1-based degraders has provided deeper insights into the complexities of the ubiquitin-proteasome system (UPS). nih.govyoutube.com Research on these molecules has revealed that the mechanism of degradation can be nuanced. For instance, the degradation of cIAP1 itself is triggered by the binding of the IAP antagonist portion of the SNIPER, inducing autoubiquitination. jst.go.jp In contrast, the degradation of a target protein and other IAPs like XIAP requires the formation of a ternary complex involving the SNIPER, the target, and the E3 ligase. jst.go.jp

Furthermore, studies have shown that the efficacy of cIAP1-targeting degraders is dependent on the K63-specific E2 enzyme UBE2N. nih.govresearchgate.net UBE2N-catalyzed K63-linked ubiquitin chains facilitate the assembly of more complex branched ubiquitin chains (e.g., K48/K63 and K11/K48), which are potent signals for proteasomal degradation. nih.govresearchgate.net This highlights the intricate nature of the "ubiquitin code" and how it is utilized in chemically induced protein degradation.

Advancements in Chemical Probe Development for Biological Systems

cIAP1 Ligand-Linker Conjugate 7 and the resulting SNIPERs represent a significant advancement in the development of chemical probes. These molecules provide a means to manipulate protein levels with high specificity and temporal control, which is often difficult to achieve with genetic techniques alone. nih.gov

The modular nature of SNIPERs, consisting of a target-binding ligand, a linker, and an E3 ligase ligand, allows for systematic optimization. tandfonline.commdpi.com Researchers can modify each component to improve potency, selectivity, and pharmacokinetic properties. This has led to the development of highly potent degraders that are active at nanomolar concentrations and have demonstrated efficacy in in vivo models. frontiersin.orgnih.gov The ongoing development of new IAP ligands and linkers continues to expand the toolkit for creating sophisticated chemical probes to interrogate biological systems. sigmaaldrich.com

Emerging Research and Future Trajectories for Ciap1 Ligand Linker Conjugates 7

Strategies for Enhancing Degradation Selectivity and Potency

The effectiveness of cIAP1-recruiting degraders is contingent on their selectivity for the target protein and their potency in inducing its degradation. A key strategy involves the meticulous design of both the cIAP1 ligand and the warhead (the ligand for the target protein).

One approach to enhance selectivity is the conversion of promiscuous small molecule inhibitors into highly selective degraders. While a promiscuous kinase inhibitor might bind to over 50 kinases, a PROTAC derived from it can induce the degradation of a much smaller, specific subset. This enhanced selectivity arises from the specific protein-protein interactions required for the formation of a stable ternary complex between the target protein, the degrader, and the E3 ligase. nih.gov

The potency of cIAP1-based degraders is influenced by the choice of the cIAP1 ligand. Early SNIPERs utilized methyl bestatin (B1682670), which was effective but often required high concentrations and could lead to significant cIAP1 auto-ubiquitination and degradation. nih.govnih.gov The development of higher-affinity IAP ligands, such as SMAC mimetics like LCL-161 and MV1 derivatives, has led to more potent degraders. nih.govnih.gov These ligands can achieve more efficient degradation of the target protein at lower concentrations. nih.gov A critical aspect of enhancing potency is balancing the targeted degradation of the POI with the inherent auto-ubiquitination of cIAP1 that is induced by ligand binding. sigmaaldrich.com

Furthermore, isoform-selective degradation can be achieved even when the warhead targets multiple isoforms of a protein family. For instance, a PROTAC based on the CDK4 and CDK6 inhibitor palbociclib (B1678290) was found to selectively degrade CDK6 while sparing CDK4, highlighting the nuanced selectivity that can be engineered into these degraders. nih.gov

Table 1: Examples of cIAP1-based Degraders and Strategies for Enhanced Potency and Selectivity

| Degrader/Strategy | cIAP1 Ligand Type | Target Protein(s) | Key Finding |

| Bestatin-based SNIPERs | Methyl bestatin | CRABP-II | Induced selective degradation but often required high concentrations and caused cIAP1 auto-degradation. nih.govnih.gov |

| SNIPER-5 | IAP ligand | BCR-ABL | Achieved potent degradation of BCR-ABL at nanomolar concentrations. nih.gov |

| Foretinib-based PROTAC | VHL or CRBN ligand (concept applicable to cIAP1) | Multiple kinases | Converted a promiscuous kinase inhibitor into a more selective degrader. nih.gov |

| Palbociclib-based PROTAC | CRBN ligand (concept applicable to cIAP1) | CDK4/CDK6 | Achieved selective degradation of CDK6 over the highly homologous CDK4. nih.gov |

Exploration of Alternative Linker Chemistries for Optimized Efficacy

The linker component of a cIAP1 ligand-linker conjugate is not merely a spacer but plays a crucial role in determining the efficacy of the final degrader. Research has shown that both the length and the chemical composition of the linker significantly impact the formation and stability of the ternary complex, and consequently, the degradation of the target protein. nih.govnih.gov

Systematic studies on the impact of linker length have revealed that there is often an optimal length for maximum degradation efficacy. For instance, in a study on estrogen receptor (ER)-α targeting PROTACs, a 16-atom chain length was found to be optimal. nih.govrsc.org Linkers that are too short may not allow for the necessary protein-protein interactions between the target and the E3 ligase, while overly long linkers might introduce excessive flexibility, which can be entropically unfavorable for ternary complex formation. nih.gov The flexibility of alkyl or ether chains can be advantageous in the initial stages of discovering a potent degrader for a new target. nih.gov

The atomic composition of the linker is also a critical variable. The substitution of alkyl chains with polyethylene (B3416737) glycol (PEG) units, for example, can alter the physicochemical properties of the PROTAC, such as solubility, but may also impact its degradation activity. nih.gov The use of "click chemistry," employing azide (B81097) and alkyne functional groups, has become a valuable tool for rapidly generating libraries of PROTACs with diverse linkers to optimize for length, composition, and attachment points. nih.gov

Table 2: Impact of Linker Properties on Degrader Efficacy

| Linker Property | Observation | Example/Study |

| Length | An optimal linker length exists for maximal degradation. | A 16-atom linker was optimal for ER-α degradation. nih.govrsc.org TBK1 degraders required a minimum of a 12-atom linker. nih.gov |

| Composition | Replacing alkyl chains with PEG units can affect degradation potency. | Exchanging a nine-atom alkyl linker for three PEG units led to weaker CRBN degradation. nih.gov |

| Flexibility | Flexibility can be crucial for adopting a bioactive conformation. | The flexible linker of MZ1 folds to support cooperative ternary complex formation. nih.gov |

| Attachment Site | The point of conjugation on the target ligand influences activity. | Different conjugation sites on oestradiol resulted in varied PROTAC activity. nih.gov |

Development of cIAP1 Ligand-Linker Conjugates for Novel E3 Ligase Recruitment Strategies

A novel and intriguing strategy in the field is the development of "heterobifunctional PROTACs" or "hetero-PROTACs" that are designed to induce the degradation of E3 ligases themselves. In this approach, a cIAP1 ligand is conjugated to a ligand for a different E3 ligase, such as VHL or CRBN. acs.orgresearchgate.net

The goal of these hetero-PROTACs is to hijack one E3 ligase to induce the ubiquitination and subsequent proteasomal degradation of another. This strategy has been successfully employed to target IAP proteins for degradation. acs.org For example, linking an IAP antagonist to a VHL ligand can induce the VHL-mediated degradation of XIAP and, in some cases, cIAP1. acs.org This approach not only provides a way to deplete cancer-relevant IAP proteins but also represents a sophisticated method for modulating the cellular E3 ligase landscape. acs.orgresearchgate.net

This strategy of E3 ligase crosstalk can result in different outcomes, including the preferential degradation of one ligase or the depletion of both. acs.org The ability to design molecules that can selectively induce the degradation of specific IAP family members, including cIAP1, opens up new therapeutic avenues, particularly in oncology where IAPs are often overexpressed. acs.orgnih.gov

Integration into Multi-Target Degradation Approaches

The modular nature of PROTACs allows for their integration into multi-target degradation strategies. By designing degraders with warheads that can bind to multiple proteins or by creating dual-target degraders, it is possible to simultaneously eliminate more than one disease-driving protein.

One approach is to develop PROTACs that can co-degrade multiple proteins within the same family. For instance, dual degraders of the anti-apoptotic proteins BCL-XL and BCL-2 have been developed, demonstrating superior potency in some contexts compared to molecules that target only one of these proteins. nih.gov Similarly, PROTACs that co-degrade CK1α and CDK7/9 have been synthesized to induce apoptosis in acute myeloid leukemia (AML). nih.gov

Another strategy involves using a promiscuous inhibitor as the warhead to target multiple proteins for degradation. While the PROTAC technology itself can enhance the selectivity of a promiscuous binder, it can also be leveraged to intentionally degrade a specific subset of the inhibitor's targets. nih.gov This approach could be beneficial in complex diseases where targeting a single protein is insufficient. The simultaneous knockdown of a target protein and cIAP1 by some SNIPERs also represents a form of multi-target approach, which can enhance anti-proliferative activity. nih.gov

Methodological Advancements in Characterizing Conjugate-Induced Degradation Events

Understanding the mechanism of action of cIAP1-based degraders requires sophisticated analytical techniques to characterize the entire degradation cascade, from ternary complex formation to final protein degradation.

Recent advancements in biophysical and cell-based assays have provided powerful tools for this purpose. NanoBRET (Bioluminescence Resonance Energy Transfer) and FRET (Förster Resonance Energy Transfer) assays are increasingly used to measure the formation and stability of the ternary complex in living cells in a high-throughput manner. researchgate.netbiorxiv.org These assays are crucial for understanding the structure-activity relationships of different degrader designs.

Mass spectrometry-based proteomics has become an indispensable tool for the unbiased and global analysis of protein level changes induced by a degrader. biorxiv.org This allows for the assessment of selectivity and the identification of off-target effects. Furthermore, advanced mass spectrometry techniques are being used to dissect the "ubiquitin code" generated by cIAP1. It has been shown that cIAP1 can assemble various types of ubiquitin chains, including K11, K48, K63, and branched K11/K48 and K48/K63 chains. researchgate.netciteab.comnih.gov Characterizing these ubiquitin chain topologies is critical, as they determine the fate of the ubiquitinated protein. For example, K48-linked chains are the canonical signal for proteasomal degradation, while K63-linked chains are involved in signaling, and recent evidence suggests that branched chains are also efficient degradation signals. researchgate.netciteab.com

To ensure that the observed protein loss is due to degradation and not an indirect effect on protein synthesis, control experiments such as cycloheximide (B1669411) chase assays are essential. biorxiv.org These methodological advancements are providing unprecedented insights into the complex biology of cIAP1-mediated targeted protein degradation.

Q & A

Q. What are the key steps in synthesizing cIAP1 Ligand-Linker Conjugate 7, and how are impurities controlled during production?

Methodological Answer: The synthesis typically involves coupling an IAP ligand (targeting E3 ubiquitin ligases) to a PROTAC-derived linker via solid-phase peptide synthesis or click chemistry. Critical steps include:

- Ligand functionalization : Modifying the IAP ligand to include reactive groups (e.g., azides, alkynes) for linker attachment .

- Linker conjugation : Optimizing reaction conditions (e.g., pH, temperature) to ensure stereochemical fidelity .

- Purification : Using reverse-phase HPLC and mass spectrometry (MS) to isolate the conjugate and validate purity (>95%) .

- Quality control : Nuclear magnetic resonance (NMR) and high-resolution MS confirm structural integrity, while HPLC monitors batch-to-batch consistency .

Q. How does cIAP1 Ligand-Linker Conjugate 7 induce targeted protein degradation?

Methodological Answer: The mechanism follows the PROTAC paradigm:

Binding : The IAP ligand recruits cIAP1, an E3 ubiquitin ligase, forming a ternary complex with the target protein .

Ubiquitination : The E3 ligase transfers ubiquitin molecules to the target protein, marking it for proteasomal degradation .

Recycling : The conjugate is released to engage new targets, enabling sub-stoichiometric activity .

Key validation experiments include ubiquitination assays (Western blot) and proteasome inhibition controls (e.g., MG132) to confirm degradation specificity .

Q. What structural characterization techniques are essential for validating cIAP1 Ligand-Linker Conjugate 7?

Methodological Answer:

- NMR spectroscopy : Resolves linker-ligand spatial arrangement and confirms bond formation .

- High-resolution MS : Validates molecular weight and detects synthetic byproducts .

- X-ray crystallography (if available) : Provides atomic-level insights into E3 ligase-conjugate interactions .

- Circular dichroism : Assesses conformational stability under physiological conditions .

Advanced Research Questions

Q. How can linker length and composition be optimized to improve cIAP1 Ligand-Linker Conjugate 7’s degradation efficiency?

Methodological Answer:

- Structure-activity relationship (SAR) studies : Systematically vary linker hydrophilicity (e.g., PEG units) and rigidity (e.g., alkyl vs. aromatic chains) .

- Ternary complex stability assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity changes .

- Cellular potency screening : Compare degradation kinetics (DC₅₀) across linker variants in relevant cancer cell lines (e.g., MDA-MB-231) .

Q. How should researchers resolve contradictory data on degradation efficiency between in vitro and in vivo models?

Methodological Answer:

- Pharmacokinetic profiling : Measure conjugate stability in serum (half-life) and tissue penetration (LC-MS/MS) to identify bioavailability limitations .

- Microenvironment modeling : Use 3D spheroids or patient-derived xenografts (PDXs) to replicate in vivo stromal interactions .

- Data normalization : Control for E3 ligase expression levels (qPCR/Western blot) across models, as variability in cIAP1 levels directly impacts efficacy .

Q. What experimental strategies address cell line-specific variability in cIAP1 Ligand-Linker Conjugate 7 activity?

Methodological Answer:

- CRISPR/Cas9 knockout : Validate target dependency by comparing responses in wild-type vs. cIAP1-deficient cells .

- Multi-omics integration : Correlate proteomic (ubiquitinome) and transcriptomic data to identify resistance mechanisms (e.g., compensatory upregulation of BIRC2) .

- Coculture systems : Test activity in stromal cell-infiltrated models to mimic tumor microenvironment effects .

Q. How can cIAP1 Ligand-Linker Conjugate 7 be integrated with proteomics platforms for unbiased target deconvolution?

Methodological Answer:

- Thermal proteome profiling (TPP) : Identify off-target engagement by monitoring protein thermal stability shifts post-treatment .

- Ubiquitin remnant profiling : Enrich and quantify ubiquitinated peptides via LC-MS/MS to map degradation substrates .

- Bioinformatics pipelines : Use tools like STRING or DAVID to analyze enriched pathways and prioritize biologically relevant targets .

Q. What validation protocols are recommended for assessing cIAP1 Ligand-Linker Conjugate 7 in complex disease models?

Methodological Answer:

- Orthotopic models : Evaluate efficacy in organ-specific contexts (e.g., breast cancer bone metastasis) to account for tissue-specific E3 ligase activity .

- Dynamic BH3 profiling : Measure changes in apoptotic priming to confirm on-mechanism activity .

- Rescue experiments : Re-express cIAP1 in knockout models to confirm target specificity .

Q. How can researchers mitigate off-target effects associated with cIAP1 Ligand-Linker Conjugate 7?

Methodological Answer:

- Isoform selectivity assays : Test against related E3 ligases (e.g., XIAP, survivin) using AlphaScreen or TR-FRET .

- Dose-response titrations : Identify the minimum effective concentration to reduce non-specific ubiquitination .

- Chemical proteomics : Use photoaffinity probes to map off-target interactions in live cells .

Q. What strategies enhance the synergistic potential of cIAP1 Ligand-Linker Conjugate 7 with other targeted therapies?

Methodological Answer:

- Combinatorial screening : Pair with kinase inhibitors (e.g., PARP inhibitors) in high-throughput viability assays .

- Mechanistic modeling : Use SynergyFinder to classify interactions (additive vs. synergistic) based on Loewe or Bliss independence models .

- Transcriptomic signatures : Identify gene expression patterns (e.g., apoptotic priming) predictive of combination efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.